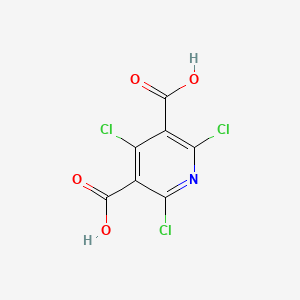

Trichloropyridine-3,5-dicarboxylic acid

Description

Trichloropyridine-3,5-dicarboxylic acid (C₇H₂Cl₃NO₄) is a halogenated derivative of pyridine-3,5-dicarboxylic acid (PDCA), where three chlorine atoms substitute hydrogen atoms on the pyridine ring. The chlorine substituents enhance electron-withdrawing effects, increasing acidity and altering coordination chemistry compared to PDCA. This compound likely serves as a precursor for metal-organic frameworks (MOFs), pharmaceuticals, or agrochemicals due to its reactive dicarboxylic acid groups and halogenated aromatic system.

Properties

IUPAC Name |

2,4,6-trichloropyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO4/c8-3-1(6(12)13)4(9)11-5(10)2(3)7(14)15/h(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBUPKJCSNMDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Trichloropyridine Precursors

A common precursor to trichloropyridine-3,5-dicarboxylic acid is 2,3,5-trichloropyridine or related tetrachloropyridines. The preparation of these chlorinated pyridines is critical as it sets the stage for further functionalization.

2.1. Reduction of Pentachloropyridine or Tetrachloropyridine

One efficient method involves the reduction of pentachloropyridine or 2,3,5,6-tetrachloropyridine using metallic zinc in a strongly alkaline aqueous solution with a water-immiscible organic solvent (e.g., benzene or toluene) as the reaction medium. This method yields 2,3,5-trichloropyridine with high purity and yield.

-

- pH maintained at 11 to 14 using alkaline reagents such as sodium hydroxide or ammonium hydroxide.

- Temperature range: 20°C to 100°C, typically reflux temperature of the solvent.

- Reaction time: 1 to 120 hours depending on conditions.

- Zinc metal dosage: 1 to 3 gram atoms per gram atom of chlorine to be removed.

| Entry | Starting Material | Zinc (g atoms) | Base & Concentration | Solvent | Temp (°C) | Time (h) | pH | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Pentachloropyridine (251 g) | 4.0 | 8N NaOH (1.25 L) | Benzene (500 mL) | 79 | 5 | 14-15 | 77 |

| 2 | Tetrachloropyridine (217 g) | 2.0 | 8N NaOH (1.0 L) | Benzene (500 mL) | Reflux | 7 | 14-15 | 72 |

| 3 | Pentachloropyridine | 3.0 | 6N NaOH | Toluene | 90 | 4-5 | 14-15 | 54-66 |

(Table adapted from patent US4111938A)

This zinc-mediated reductive dechlorination is a cornerstone for obtaining trichloropyridine intermediates necessary for further carboxylation.

Introduction of Carboxylic Acid Groups

The transformation of chlorinated pyridines into this compound typically involves controlled oxidation or carboxylation reactions at the 3 and 5 positions.

While direct literature on this compound preparation is limited, analogous procedures for pyridine dicarboxylic acids suggest:

- Use of strong oxidizing agents (e.g., potassium permanganate, chromium-based reagents) to oxidize methyl or other substituents to carboxylic acids.

- Alternatively, direct carboxylation via lithiation or metalation followed by carbonation.

3.2. Cyclization and Functionalization Routes

Some patents describe multi-step syntheses starting from trichloroacyl chlorides and nitriles leading to chloropyridinols and related derivatives through cyclization and chlorination steps, which can be adapted for dicarboxylic acid synthesis.

For example, the preparation of 3,5,6-trichloropyridin-2-ol involves:

- Reaction of trichloroacetyl chloride with acrylonitrile in the presence of copper catalysts.

- Cyclization under HCl pressure to form dihydropyridinones.

- Chloride ion treatment to form trichloropyridinols.

Alternative Preparation Approaches

4.1. Use of Protic Solvents and Acidic Conditions

Some processes for related dichloropyridine derivatives involve reaction of trichloropyridines with zinc metal in the presence of acidic compounds (mineral acids like HCl or organic acids) and protic solvents such as water or alcohols. These conditions facilitate selective dechlorination and functional group transformations at moderate temperatures (50-120°C).

Summary Table of Key Preparation Parameters

| Step | Starting Material | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Reductive dechlorination | Pentachloropyridine or Tetrachloropyridine | Metallic zinc, NaOH (pH 11-14) | Benzene, Toluene | 20-100 | 1-120 | 54-77 | High purity trichloropyridine obtained |

| Cyclization to chloropyridinols | Trichloroacetyl chloride + acrylonitrile | Cu catalyst, HCl pressure | Inert organic solvents | RT-100 | Variable | High | Intermediate for further functionalization |

| Acidic dechlorination | Trichloropyridine | Zinc metal, acidic compound (HCl, acetic acid) | Water, alcohol mixtures | 50-120 | Variable | Not specified | Selective dechlorination |

| Carboxylation/Oxidation | Chloropyridine derivatives | Oxidants or metalation/carboxylation agents | Various | Variable | Variable | Not specified | For dicarboxylic acid formation |

Research Findings and Practical Considerations

- The zinc-mediated reductive dechlorination is widely validated for producing trichloropyridine intermediates with yields typically ranging from 54% to 77% depending on reaction conditions and solvents.

- Maintaining a strongly alkaline pH (above 11) is critical for reaction efficiency and selectivity.

- Reaction temperature influences yield; reflux temperatures of solvents like benzene (~79°C) or toluene (~110°C) are commonly employed.

- The sequence of reagent addition (zinc and alkaline reagent) is flexible without significant impact on yield.

- Multi-step synthesis involving cyclization and chlorination under controlled HCl pressure offers routes to functionalized pyridine derivatives that can be adapted for dicarboxylic acid synthesis.

- Use of protic solvents and acidic conditions can facilitate selective dechlorination and functional group transformations in chloropyridine chemistry.

The preparation of this compound involves sophisticated multi-step chemical processes starting from highly chlorinated pyridine derivatives. The most documented and effective initial step is the zinc-mediated reductive dechlorination of pentachloropyridine or tetrachloropyridine in alkaline aqueous-organic biphasic systems. Subsequent introduction of carboxylic acid groups requires controlled oxidation or carboxylation strategies, often adapted from related pyridine derivative syntheses.

Optimization of reaction parameters such as pH, temperature, solvent choice, and reagent ratios is essential for maximizing yield and purity. The methodologies described in patents and research literature provide a robust foundation for industrial-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Trichloropyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form corresponding carboxylates or reduced to form alcohols or aldehydes.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include amino, thio, or alkoxy derivatives of the original compound.

Oxidation Products: Carboxylates or carbonyl compounds.

Reduction Products: Alcohols or aldehydes.

Scientific Research Applications

Trichloropyridine-3,5-dicarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and polymers.

Mechanism of Action

The mechanism of action of trichloropyridine-3,5-dicarboxylic acid depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions through its nitrogen and carboxylate groups. This interaction can influence the electronic properties and reactivity of the metal center. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Pyridine-3,5-dicarboxylic Acid (PDCA)

- Structure: No substituents; carboxylic acid groups at positions 3 and 3.

- Properties : MW 167.12 g/mol, pKa₁ ~1.5 (carboxylic), pKa₂ ~4.5 (carboxylic), pKa₃ ~2.8 (pyridinic N) .

- Applications : Widely used in MOF synthesis (e.g., with Cd²⁺, Zn²⁺, Co²⁺) due to flexible coordination modes . Forms stable π-conjugated systems with metal ions .

- Key Difference : PDCA lacks halogen substituents, making it less reactive toward nucleophilic substitution compared to trichloropyridine derivatives.

Dimethyl 3,5-Pyridinedicarboxylate

- Structure : Methyl esters replace carboxylic acid groups.

- Properties : MW 195.17 g/mol; reduced solubility in water vs. PDCA due to esterification .

- Applications : Intermediate in organic synthesis; ester groups can be hydrolyzed to regenerate PDCA .

- Key Difference : Esterification decreases acidity (pKa ~6–7 for esters) and alters metal-binding capacity, limiting use in MOFs compared to PDCA or its halogenated analogs.

4-Nitropyridine-2,6-dicarboxylic Acid

- Structure : Nitro group at position 4; carboxylic acids at 2 and 4.

- Properties : MW 212.12 g/mol; strong electron-withdrawing nitro group increases acidity (pKa <1 for nitro-substituted analogs) .

- Applications: Potential use in explosives or as a chelating agent, though safety concerns exist (requires strict handling protocols) .

- Key Difference : Nitro groups impart higher thermal instability and reactivity compared to chlorine substituents.

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Structure : Trifluoromethyl (-CF₃) at position 4; single carboxylic acid group.

- Properties : MW 195.11 g/mol; -CF₃ is electron-withdrawing, enhancing acidity (pKa ~1.5–2.0) .

- Applications : Used in pharmaceuticals and agrochemicals due to metabolic stability from the -CF₃ group .

- Key Difference : Unlike trichloropyridine-3,5-dicarboxylic acid, this compound has only one carboxylic acid group, limiting its utility in MOF synthesis.

Pyridine-3,4-dicarboxylic Acid

- Structure : Carboxylic acids at positions 3 and 4 (structural isomer of PDCA).

- Properties : Asymmetrical substitution alters coordination modes; forms distinct MOF architectures (e.g., helical chains vs. PDCA’s symmetrical networks) .

- Applications : Less common in MOFs due to steric hindrance from adjacent carboxylic groups.

- Key Difference : Positional isomerism significantly impacts metal-ligand interactions and supramolecular assembly.

Data Tables

Table 1: Physical and Chemical Properties

*Inferred data based on structural analogs.

Biological Activity

Trichloropyridine-3,5-dicarboxylic acid (TCPDCA) is a chlorinated derivative of pyridine, characterized by its molecular formula . The compound features three chlorine atoms and two carboxylic acid groups attached to the aromatic ring. Its unique structure allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in various fields, including pharmacology and agrochemistry.

TCPDCA's biological activity is primarily attributed to its ability to interact with biological macromolecules, such as enzymes and receptors. The presence of chlorine substituents enhances its electrophilicity, enabling it to participate in nucleophilic substitution reactions. This property may lead to modulation of enzyme activities and disruption of metabolic pathways in microorganisms and plants .

Antimicrobial Properties

Research indicates that TCPDCA exhibits significant antimicrobial activity. It has been studied for its potential as an antibacterial agent , particularly against Gram-negative bacteria. For instance, TCPDCA has shown inhibitory effects on the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence . This inhibition is significant as it presents a potential therapeutic approach to combat bacterial infections resistant to traditional antibiotics.

Case Study: Inhibition of T3SS

A study investigated the effects of TCPDCA on the secretion of carboxypeptidase G2 (CPG2) in a model organism, C. rodentium, which mimics the pathogenicity of E. coli. The findings demonstrated that high concentrations of TCPDCA (50 μM) resulted in approximately 50% inhibition of CPG2 secretion, indicating its potential role as a T3SS inhibitor .

Herbicidal Activity

TCPDCA derivatives have also been explored for their herbicidal properties. The compound disrupts metabolic pathways in plants, leading to growth inhibition. This activity is attributed to its structural similarity with other pyridine derivatives known for herbicidal effects .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antibacterial | Inhibits T3SS in Gram-negative bacteria; potential therapeutic applications against resistant strains |

| Herbicidal | Disrupts metabolic pathways in plants; used as a herbicide in agricultural applications |

| Coordination Chemistry | Acts as a ligand with metal ions, influencing electronic properties and reactivity |

Synthesis and Applications

The synthesis of TCPDCA involves various methods that leverage its reactivity due to the electron-withdrawing effects of chlorine atoms. These methods allow for the creation of complex organic molecules with potential applications in pharmaceuticals and agrochemicals .

Future Directions

Further research is warranted to explore TCPDCA's full range of biological activities and mechanisms. Studies focusing on its interactions with specific enzymes and receptors could reveal new therapeutic targets. Additionally, investigations into its environmental impact and efficacy as a herbicide will be essential for its application in sustainable agriculture.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Trichloropyridine-3,5-dicarboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves halogenation of pyridine dicarboxylic acid derivatives under controlled conditions. For example, chlorination can be achieved using reagents like PCl₅ or SOCl₂ in anhydrous solvents (e.g., DMF or thionyl chloride). Optimization includes monitoring reaction temperature (e.g., reflux at 80–100°C), stoichiometric ratios of chlorinating agents, and purification via recrystallization or column chromatography. Characterization by FT-IR, ¹H/¹³C NMR, and elemental analysis is critical to confirm purity and structure .

Q. How can single-crystal X-ray diffraction (XRD) be employed to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal XRD requires high-quality crystals grown via slow evaporation from solvents like DMSO or ethanol. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with software like SHELXL can resolve molecular geometry, hydrogen bonding, and packing interactions. Challenges include handling hygroscopic crystals and refining disordered solvent molecules. Validation via R-factor (<0.05) and Hirshfeld surface analysis ensures structural accuracy .

Q. What spectroscopic techniques are essential for characterizing intermediate products during synthesis?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Cl at ~600 cm⁻¹).

- NMR : ¹H NMR detects proton environments (e.g., aromatic protons at δ 8–9 ppm), while ¹³C NMR confirms carboxylic carbons (~165–170 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : The compound’s rigid geometry and dual carboxylate groups make it a suitable linker for MOFs. Design considerations include:

- Metal Node Selection : Transition metals (e.g., Zn²⁺, Cu²⁺) for stable coordination.

- Solvothermal Synthesis : Reacting metal salts with the ligand in DMF/water at 80–120°C for 24–72 hours.

- Characterization : PXRD for phase purity, BET surface area analysis for porosity, and catalytic testing (e.g., hydrogenation or CO₂ reduction) .

Q. What strategies enhance proton conductivity in lanthanide-based MOFs incorporating this compound?

- Methodological Answer : Proton conductivity relies on hydration and hydrogen-bonded networks. Approaches include:

- Functionalization : Introduce sulfonic acid groups to the ligand for increased H⁺ mobility.

- Hydration Control : Tune water content via activation temperatures (e.g., 100°C for 12 hours).

- Impedance Spectroscopy : Measure conductivity under varying humidity (e.g., 30–90% RH) to assess activation energy and mechanism (Grotthuss vs. vehicle) .

Q. How can contradictory data between experimental and computational studies (e.g., DFT vs. XRD bond lengths) be resolved?

- Methodological Answer :

- Validation Steps : Re-examine experimental conditions (e.g., crystal quality, temperature during XRD).

- Computational Adjustments : Include dispersion corrections (e.g., Grimme’s D3) in DFT calculations to account for van der Waals interactions.

- Statistical Analysis : Use tools like Mercury or PLATON to compare geometric parameters and identify outliers .

Q. What are the challenges in analyzing intermolecular interactions of this compound using Hirshfeld surfaces?

- Methodological Answer : Challenges include:

- Disorder Handling : Exclude solvent molecules contributing to noise in 2D fingerprint plots.

- Quantification : Use CrystalExplorer to deconvolute H-bonding (e.g., O⋯H, Cl⋯H) and π-π interactions. Cross-validate with DFT-derived electron density maps .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in thermal stability data (TGA) across studies?

- Methodological Answer :

- Standardization : Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).

- Baseline Correction : Account for buoyancy effects and instrument drift.

- Comparative Studies : Correlate decomposition steps with structural features (e.g., loss of coordinated water vs. ligand pyrolysis) .

Key Research Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.